molecular formula C17H20N4O5 B2531744 N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide CAS No. 941870-63-9

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide

Cat. No. B2531744
CAS RN: 941870-63-9
M. Wt: 360.37
InChI Key: QPYJYAUUZCTQDV-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide, also known as DMFO, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of histone deacetylases (HDACs) and has been shown to have potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory diseases.

Scientific Research Applications

Photo-switchable Polymers

Research conducted by Sobolčiak et al. (2013) explores the synthesis and characterization of a cationic polymer that can switch to a zwitterionic form upon UV irradiation. This transformation allows for the controlled release of double-stranded DNA and demonstrates a switchable antibacterial activity, showcasing the polymer's potential in medical and biotechnological applications (Sobolčiak et al., 2013).

Electrochromic Devices

Zhu et al. (2014) delve into the electrochromic properties of oxazine derivatives, revealing their enhanced fatigue resistance and color reversibility upon electrical stimulation. This work underscores the promise of these compounds in creating advanced electrochromic devices with potential applications in smart windows and displays (Zhu et al., 2014).

Alzheimer's Disease Research

The study by Shoghi-Jadid et al. (2002) uses a hydrophobic radiofluorinated derivative similar in functionality to the compound of interest for the positron emission tomography (PET) imaging of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's patients. This research highlights the compound's potential application in diagnosing and monitoring the progression of Alzheimer's disease (Shoghi-Jadid et al., 2002).

Cyclooxygenase-2 Inhibition Studies

Al-Hourani et al. (2016) report on the synthesis, crystal structure, and bioassay studies of a compound with structural similarities, focusing on its potential as a cyclooxygenase-2 (COX-2) inhibitor. This research provides insights into the design of anti-inflammatory agents, although the compound studied showed no inhibition potency, illustrating the challenges in designing effective COX-2 inhibitors (Al-Hourani et al., 2016).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(4-methyl-2-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5/c1-11-6-7-12(13(9-11)21(24)25)19-17(23)16(22)18-10-14(20(2)3)15-5-4-8-26-15/h4-9,14H,10H2,1-3H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYJYAUUZCTQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide

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